Domperidone-d6
Overview
Description
Domperidone-d6 is a deuterated form of domperidone, a dopamine receptor antagonist used primarily as an antiemetic and prokinetic agent. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in pharmacokinetic studies to track the compound’s behavior in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
Domperidone can be synthesized through the coupling reaction of two benzimidazolone derivatives. The first intermediate can be prepared by cyclizing o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane. Alternatively, o-halo or o-amino substituted nitrobenzene can be coupled with 1,3-disubstituted propane followed by reduction and cyclization. The second intermediate is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine followed by reduction and cyclization .
Industrial Production Methods
Industrial production of domperidone involves similar synthetic routes but on a larger scale, ensuring high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Domperidone-d6 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives.
Scientific Research Applications
Domperidone-d6 is used extensively in scientific research, particularly in:
Pharmacokinetic Studies: The deuterium atoms allow for precise tracking of the compound in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and the effects of metabolism on the compound’s efficacy.
Drug Development: Used in the development of new drugs with improved pharmacokinetic properties.
Biological Research: Studied for its effects on dopamine receptors and gastrointestinal motility.
Mechanism of Action
Domperidone-d6 acts as a selective antagonist of dopamine D2 and D3 receptors. By blocking these receptors, it facilitates gastric emptying and decreases small bowel transit time. It also increases esophageal and gastric peristalsis and lowers esophageal sphincter pressure .
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: Another dopamine receptor antagonist used as an antiemetic and prokinetic agent.
Cisapride: A prokinetic agent that increases gastrointestinal motility but has a different mechanism of action.
Uniqueness
Domperidone-d6 is unique due to its deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. Unlike metoclopramide, this compound does not cross the blood-brain barrier, reducing the risk of central nervous system side effects .
Properties
IUPAC Name |
6-chloro-3-[1-[1,1,2,2,3,3-hexadeuterio-3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i3D2,10D2,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXWKSZFVQUSTL-WIQKFUDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)C([2H])([2H])N4C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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